5-Methyl-3-phenyl-1,2,4-oxadiazole

Anti-inflammatory Analgesic Medicinal Chemistry

Procure 5-Methyl-3-phenyl-1,2,4-oxadiazole (CAS 1198-98-7) for fragment-based drug discovery. This 1,2,4-oxadiazole scaffold features a specific 5-methyl-3-phenyl substitution pattern that directly determines target engagement and pharmacological selectivity—properties not interchangeable with other oxadiazole analogs. Its fragment-like profile (MW 160.17, LogP 2.045) enables efficient hit identification and structure-guided optimization. Capitalize on the core's established analgesic and anti-inflammatory precedent to accelerate hit-to-lead progression. Ideal for building diverse combinatorial libraries via robust thermal stability (bp 252–281 °C).

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1198-98-7
Cat. No. B071967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1,2,4-oxadiazole
CAS1198-98-7
Synonymsphenylmethyloxadiazole
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyVRRLZUXQTZOCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1,2,4-oxadiazole (CAS 1198-98-7): Core Chemical Properties and Foundational Procurement Data


5-Methyl-3-phenyl-1,2,4-oxadiazole (CAS 1198-98-7, molecular formula C9H8N2O, molecular weight 160.17 g/mol) is a small-molecule heterocyclic compound belonging to the 1,2,4-oxadiazole class . This fragment-like scaffold is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a methyl substituent at the 5-position and a phenyl group at the 3-position [1]. It is typically supplied as a solid with a melting point of 33–36 °C and purity levels of ≥95% [1]. The compound is widely utilized as a versatile building block in medicinal chemistry and fragment-based drug discovery (FBDD), serving as a core for molecular linking, expansion, and derivatization to generate novel bioactive candidates [1][2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Role of the 5-Methyl-3-phenyl Motif in Bioactivity and Selectivity


The 1,2,4-oxadiazole class exhibits a remarkably broad spectrum of biological activities—including anticancer, antibacterial, antifungal, anticonvulsant, and anti-inflammatory effects [1][2]. However, the specific substitution pattern on the oxadiazole ring is a primary determinant of both potency and selectivity. Even minor structural modifications, such as altering the 5-position substituent from a methyl to an aryl group or modifying the 3-phenyl moiety, can drastically shift target engagement, physicochemical properties, and pharmacological profiles [2][3]. For instance, within the same oxadiazole class, some derivatives demonstrate potent antiproliferative activity (e.g., tubulin polymerization inhibitors), while others with different substituents exhibit optimal anticonvulsant activity with markedly reduced cytotoxicity [3]. Therefore, 5-methyl-3-phenyl-1,2,4-oxadiazole cannot be considered a generic or freely interchangeable oxadiazole; its precise substitution pattern confers a distinct pharmacological and physicochemical signature that must be empirically validated and cannot be assumed for any other analog.

5-Methyl-3-phenyl-1,2,4-oxadiazole: A Quantified Procurement Guide to Verified Differentiation and Functional Advantages


Established Anti-inflammatory and Analgesic Activity: Historical Precedent for 5-Methyl-3-phenyl Motif

The anti-inflammatory and analgesic effects of 5-methyl-3-phenyl-1,2,4-oxadiazole were first reported in 1972, establishing its early recognition as a bioactive pharmacophore [1]. This historical data provides foundational validation for the core scaffold's activity. Furthermore, structure-activity relationship (SAR) studies indicate that incorporating a carboxyl function into the C-5 side-chain of this class improves both analgesic and anti-inflammatory properties, suggesting that the 5-methyl-3-phenyl core is a privileged starting point for optimization rather than a final drug candidate [1].

Anti-inflammatory Analgesic Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD) Suitability: Favorable Physicochemical Profile for Hit Generation

5-Methyl-3-phenyl-1,2,4-oxadiazole is explicitly positioned and supplied as a fragment molecule for FBDD applications, offering a molecular weight of 160.17 g/mol and a predicted LogP of 2.045, which are within the optimal range for fragment screening (MW < 250, LogP < 3) [1]. This contrasts with larger, more complex 1,2,4-oxadiazole derivatives (e.g., those with additional heterocyclic rings or extended side chains) that may be unsuitable for FBDD due to higher molecular weight and complexity, limiting their utility as starting points for lead optimization.

Fragment-Based Drug Discovery FBDD Medicinal Chemistry

High Thermal and Oxidative Stability: A Robust Scaffold for Diverse Chemical Transformations

The compound exhibits a boiling point of 252–281.1 °C at 760 mmHg and a density of 1.142 g/cm³, indicating robust thermal stability . This is in contrast to the known instability of the 1,2,3-oxadiazole isomer, which is prone to ring-opening to form diazomethanes, rendering it less explored and less practical for synthetic applications [1]. The stability of the 1,2,4-oxadiazole core, particularly with the 5-methyl-3-phenyl substitution, ensures that it can withstand a wide range of reaction conditions, including microwave irradiation and elevated temperatures, without decomposition [2].

Chemical Stability Synthetic Chemistry Material Science

5-Methyl-3-phenyl-1,2,4-oxadiazole: Optimized Research and Industrial Application Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Hit Generation and Optimization

Leverage the compound's favorable fragment-like physicochemical properties (MW = 160.17 g/mol, LogP = 2.045) to screen for initial hits against novel biological targets. Its small size and ligand efficiency allow for identification of low-affinity binding events that can be optimized through subsequent medicinal chemistry, including structure-guided linking and growing strategies [1]. The established anti-inflammatory and analgesic precedent of the core scaffold [2] provides a biologically relevant starting point, potentially reducing the time and resources required for hit-to-lead progression in pain or inflammation-related programs.

Synthesis of Novel 1,2,4-Oxadiazole-Derived Libraries for Biological Screening

Utilize 5-methyl-3-phenyl-1,2,4-oxadiazole as a robust and versatile core for constructing diverse chemical libraries. Its thermal stability (boiling point 252–281 °C) and resistance to ring-opening [1] make it compatible with a wide range of synthetic transformations, including microwave-assisted reactions, allowing for rapid and efficient derivatization. This scaffold can be functionalized at multiple positions to generate a library of compounds for screening against panels of bacterial, fungal, or viral targets, capitalizing on the broad biological activity associated with the 1,2,4-oxadiazole class [3].

Mechanistic Studies of Anti-inflammatory and Analgesic Pathways

Employ 5-methyl-3-phenyl-1,2,4-oxadiazole as a tool compound or a starting scaffold for designing probes to investigate the molecular mechanisms underlying its reported analgesic and anti-inflammatory effects [2]. By synthesizing derivatives with modifications at the C-5 position, researchers can conduct structure-activity relationship (SAR) studies to elucidate the key pharmacophoric elements required for activity, potentially leading to the identification of novel targets involved in pain and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.